molecular formula C8H7NS B1619843 3-Methyl-1,2-benzisothiazole CAS No. 6187-89-9

3-Methyl-1,2-benzisothiazole

Cat. No.: B1619843
CAS No.: 6187-89-9
M. Wt: 149.21 g/mol
InChI Key: DAEGDNYLKMKZRG-UHFFFAOYSA-N
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Description

3-Methyl-1,2-benzisothiazole is an aromatic heterocyclic compound that belongs to the benzisothiazole family This compound is characterized by a benzene ring fused to a 1,2-thiazole ring, with a methyl group attached to the nitrogen atom

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-benzisothiazole typically involves the cyclization of o-mercaptoacetophenone oxime with polyphosphoric acid. This reaction yields a mixture of 2-methylbenzothiazole and this compound, with the proportion of each product depending on the temperature of the cyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2-benzisothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzisothiazole derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-benzisothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    1,2-Benzisothiazole: A structural isomer with similar biological activities.

    Benzothiazole: Lacks the fused benzene ring but shares some chemical properties.

    Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the thiazole ring.

Uniqueness: 3-Methyl-1,2-benzisothiazole is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

3-methyl-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEGDNYLKMKZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210853
Record name 1,2-Benzisothiazole, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6187-89-9
Record name 1,2-Benzisothiazole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006187899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazole, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-benzothiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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